6-Pyrrolidin-1-ylpyridin-3-amine
Overview
Description
6-Pyrrolidin-1-ylpyridin-3-amine is a compound that is part of a broader class of pyridine derivatives, which are of significant interest in the field of chemistry due to their potential applications in various domains, including medicinal chemistry and material science. The compound itself is characterized by the presence of a pyridine ring substituted with a pyrrolidinyl group, which can influence its chemical behavior and interaction with other molecules.
Synthesis Analysis
The synthesis of related pyridine derivatives has been reported in the literature. For instance, the synthesis of 2,6-bis(pyrrolidin-2-yl)pyridine has been achieved, and its isomers have been separated . Similarly, the synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine has been characterized by various analytical techniques, confirming the structure of the synthesized compound . These syntheses often involve multistep reactions, including condensation and reduction processes, as seen in the synthesis of a series of N-(pyrrol-2-yl)amines .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often confirmed using techniques such as NMR, FTIR, UV-Vis, mass spectrometry, and X-ray diffraction. For example, the crystal structure of 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was elucidated using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds and a three-dimensional network stabilized by C-H…π and N-H…π-facial hydrogen bonds . Similarly, the crystal structure and DFT study of N-(6-(diphenylamino)pyridin-2-yl)-N-phenylacetamide provided insights into the planarity of the amine and amide units and the conjugation between the diphenylamino group and the pyridine ring .
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be influenced by the substituents on the pyridine ring. For instance, the formation of very stable Cu2+ complexes with 2,6-bis(pyrrolidin-2-yl)pyridine has been observed, which suggests that the pyrrolidinyl group can significantly affect the coordination chemistry of the pyridine core . The synthesis of N-(pyrrol-2-yl)amines also demonstrates the potential of these compounds to undergo further chemical transformations, such as solvent-free condensation and reduction, to yield a variety of structurally diverse molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. The presence of hydrogen bonding and π-π stacking interactions, as discussed in the context of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, can influence the compound's solubility, melting point, and overall stability . The supramolecular characteristics of these compounds are crucial for understanding their behavior in different environments and their potential applications.
Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
6-Pyrrolidin-1-ylpyridin-3-amine plays a critical role in various chemical syntheses and reaction mechanisms. It is utilized in C-H functionalization of cyclic amines where it undergoes redox-annulations with α,β-unsaturated carbonyl compounds. This process involves carboxylic acid-promoted generation of a conjugated azomethine ylide followed by 6π-electrocyclization, sometimes leading to tautomerization. The resulting ring-fused pyrrolines are then readily oxidized to the corresponding pyrroles or reduced to pyrrolidines (Kang et al., 2015). Additionally, pyrrolidine and related amines undergo asymmetric A3 reactions in the presence of copper iodide and a cocatalyst, resulting in the formation of propargylamines and, subsequently, allenes without loss of enantiopurity (Zhao & Seidel, 2015).
Biological Molecules and Pharmaceutical Applications
6-Pyrrolidin-1-ylpyridin-3-amine derivatives have been identified as potent and functionally active MCH-R1 antagonists, demonstrating significant biological activity. One compound with high affinity demonstrated good oral bioavailability and in vivo efficacy in rats (Huang et al., 2005). This emphasizes the importance of these derivatives in pharmaceutical research and development.
Material Science and Catalysis
In material science, pyrrolidines and derivatives have diverse applications. For instance, certain pyrrolidines and pyrrolidinones are used as intermediates, wetting agents, and solvents with relatively low toxicity. The monomer 1-vinyl-2-pyrrolidinone, derived from 2-pyrrolidinone, is especially notable for its wide usage (Anderson & Liu, 2000). Furthermore, pyrrolidines are synthesized via various innovative methods, contributing to advancements in organic chemistry and offering new approaches for their formation (Pandiancherri, 2019). Also, the oxidative transformation of cyclic amines to lactams, important chemical feedstocks, is catalyzed by ceria-supported nanogold, highlighting the role of 6-Pyrrolidin-1-ylpyridin-3-amine in catalysis and chemical transformation processes (Dairo et al., 2016).
Advanced Synthesis Techniques
Innovative synthesis techniques involving 6-Pyrrolidin-1-ylpyridin-3-amine lead to the production of complex molecules. For example, scandium, yttrium, and lanthanum complexes with N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand are synthesized, characterized, and used for Z-selective catalytic linear dimerization of phenylacetylenes, showcasing the compound's versatility in synthetic chemistry (Ge et al., 2009).
Safety And Hazards
properties
IUPAC Name |
6-pyrrolidin-1-ylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURAXXHYQSQHAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397843 | |
Record name | 6-pyrrolidin-1-ylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Pyrrolidin-1-ylpyridin-3-amine | |
CAS RN |
92808-19-0 | |
Record name | 6-pyrrolidin-1-ylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(pyrrolidin-1-yl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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